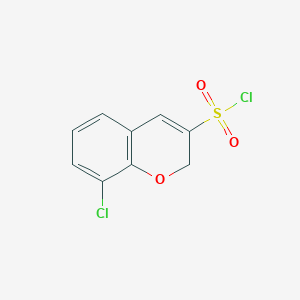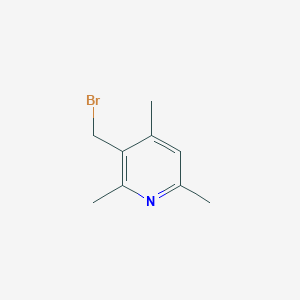
4-Chloro-3,3-dimethylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of 3,3-dimethylbut-1-ene, characterized by the presence of a chlorine atom attached to the fourth carbon of the butene chain
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-3,3-dimethylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3,3-dimethylbut-1-ene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
4-Chloro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid.
Major Products Formed
Substitution Reactions: Formation of 4-hydroxy-3,3-dimethylbut-1-ene.
Addition Reactions: Formation of 4,4-dihalo-3,3-dimethylbutane derivatives.
Oxidation Reactions: Formation of this compound oxide.
科学的研究の応用
4-Chloro-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chloro-3,3-dimethylbut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond in the butene chain makes it susceptible to various chemical transformations. The compound can form carbocations or radicals during reactions, which can further undergo rearrangements or substitutions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
3,3-Dimethylbut-1-ene: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-3,3-dimethylbut-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and chemical behavior.
4-Chloro-2,3-dimethylbut-1-ene: Positional isomer with the chlorine atom attached to a different carbon, affecting its chemical properties.
Uniqueness
4-Chloro-3,3-dimethylbut-1-ene is unique due to the specific positioning of the chlorine atom and the double bond, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and research.
特性
分子式 |
C6H11Cl |
|---|---|
分子量 |
118.60 g/mol |
IUPAC名 |
4-chloro-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-4-6(2,3)5-7/h4H,1,5H2,2-3H3 |
InChIキー |
VKFDNWKLZWLWJW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
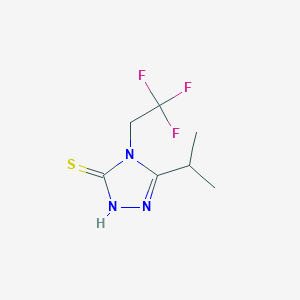

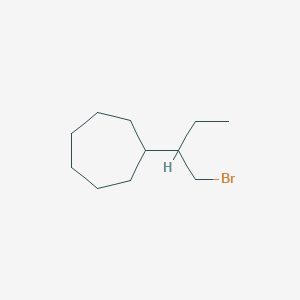

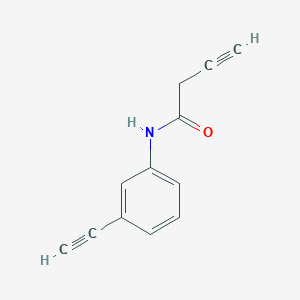
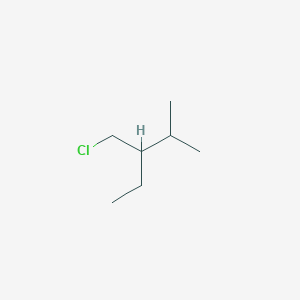
![2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B13199493.png)
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
![(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13199503.png)

